1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine
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Overview
Description
1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic ring system, and a piperazine moiety, which is a six-membered ring containing two nitrogen atoms.
Preparation Methods
The synthesis of 1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 1-methyl-1H-pyrrolo[2,3-b]pyridine with a suitable aldehyde under specific conditions to form an intermediate, which is then further reacted with piperazine to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrolo[2,3-b]pyridine core or the piperazine ring are replaced by other groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Medicine: Research has indicated potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as an FGFR inhibitor, the compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signal transduction. This inhibition can lead to the suppression of cancer cell proliferation and migration .
Comparison with Similar Compounds
1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine can be compared with other pyrrolopyridine derivatives, such as:
1-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol: This compound has a hydroxyl group at the 5-position, which can influence its chemical reactivity and biological activity.
3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: This derivative has shown potent activity as a selective RORC2 inverse agonist, demonstrating good metabolic stability and oral bioavailability.
2-methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)piperazine): This compound is another example of a pyrrolopyridine derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H18N4 |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-methyl-3-(piperazin-1-ylmethyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H18N4/c1-16-9-11(10-17-7-5-14-6-8-17)12-3-2-4-15-13(12)16/h2-4,9,14H,5-8,10H2,1H3 |
InChI Key |
AIQCTJBFLJOQFG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)CN3CCNCC3 |
Origin of Product |
United States |
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